

# Independent Verification of Custirsen Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial findings for **Custirsen** (OGX-011), an investigational antisense oligonucleotide, against contemporaneous standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC). This analysis is based on published data from pivotal Phase III clinical trials and focuses on presenting quantitative outcomes and experimental methodologies to facilitate independent verification and assessment of **Custirsen**'s therapeutic potential.

## **Mechanism of Action: Targeting Clusterin**

**Custirsen** is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a stress-activated chaperone protein.[1][2] Clusterin is overexpressed in various cancers and is associated with resistance to treatment.[1] By blocking clusterin expression, **Custirsen** was hypothesized to enhance the efficacy of chemotherapy.[1][2]





Click to download full resolution via product page

Custirsen's proposed mechanism of action.

## **Pivotal Phase III Clinical Trial Outcomes**

**Custirsen** was evaluated in three major Phase III clinical trials: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed to meet their primary endpoint of



improving overall survival.

# **Metastatic Castration-Resistant Prostate Cancer** (mCRPC)

SYNERGY Trial: This trial evaluated **Custirsen** in combination with docetaxel and prednisone as a first-line treatment for mCRPC.

AFFINITY Trial: This study assessed **Custirsen** with cabazitaxel and prednisone in patients with mCRPC who had previously been treated with docetaxel.

| Trial                    | Treatment<br>Arm                    | N    | Median<br>Overall<br>Survival<br>(months) | Hazard<br>Ratio (95%<br>CI) | p-value  |
|--------------------------|-------------------------------------|------|-------------------------------------------|-----------------------------|----------|
| SYNERGY                  | Custirsen + Docetaxel/Pr ednisone   | 510  | 23.4                                      | 0.93 (0.79 -<br>1.10)       | 0.415[3] |
| Docetaxel/Pr<br>ednisone | 512                                 | 22.0 |                                           |                             |          |
| AFFINITY                 | Custirsen + Cabazitaxel/P rednisone | 317  | 14.1                                      | 0.95 (0.80 -<br>1.12)       | 0.53[4]  |
| Cabazitaxel/P rednisone  | 318                                 | 13.4 |                                           |                             |          |

### **Non-Small Cell Lung Cancer (NSCLC)**

ENSPIRIT Trial: This trial investigated **Custirsen** in combination with docetaxel as a second-line treatment for advanced or metastatic NSCLC.



| Trial     | Treatment<br>Arm         | N    | Median<br>Overall<br>Survival<br>(months) | Hazard<br>Ratio (95%<br>CI) | p-value |
|-----------|--------------------------|------|-------------------------------------------|-----------------------------|---------|
| ENSPIRIT  | Custirsen +<br>Docetaxel | ~350 | 9.0                                       | 0.91 (0.76 -<br>1.09)       | 0.32[5] |
| Docetaxel | ~350                     | 7.9  |                                           |                             |         |

## **Comparison with Standard of Care**

To provide context for **Custirsen**'s performance, the following table summarizes the overall survival outcomes from pivotal trials of the standard-of-care therapies used as comparators in the **Custirsen** trials.



| Indication           | Treatment                   | Pivotal Trial | N   | Median<br>Overall<br>Survival<br>(months) | Comparator                                              |
|----------------------|-----------------------------|---------------|-----|-------------------------------------------|---------------------------------------------------------|
| First-Line<br>mCRPC  | Docetaxel +<br>Prednisone   | TAX 327       | 335 | 19.2                                      | Mitoxantrone<br>+ Prednisone<br>(16.3 months)<br>[6][7] |
| Second-Line<br>mCRPC | Cabazitaxel +<br>Prednisone | TROPIC        | 378 | 15.1                                      | Mitoxantrone<br>+ Prednisone<br>(12.7 months)<br>[8]    |
| Second-Line<br>NSCLC | Docetaxel                   | TAX 317       | 104 | 7.5                                       | Best Supportive Care (4.6 months)                       |
| Pemetrexed           | JMEI                        | 283           | 8.3 | Docetaxel<br>(7.9 months)<br>[9]          |                                                         |
| Erlotinib            | BR.21                       | 488           | 6.7 | Placebo (4.7 months)[10]                  |                                                         |

# Experimental Protocols of Pivotal Custirsen Trials SYNERGY Trial (NCT01188187)

- Objective: To evaluate the efficacy and safety of Custirsen in combination with docetaxel and prednisone as first-line chemotherapy for mCRPC.[3]
- Patient Population: Men with mCRPC who had not received prior chemotherapy. Key inclusion criteria included a Karnofsky performance status of 70% or higher and a PSA level greater than 5 ng/mL.[3]
- Treatment Regimen:



- Custirsen Arm: Custirsen 640 mg intravenously (IV) on days 1, 8, and 15 of cycle 1, and on day 1 of subsequent 21-day cycles, plus docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.
- Control Arm: Docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.[3]
- Primary Endpoint: Overall survival.[3]



Click to download full resolution via product page

SYNERGY trial workflow.

#### **AFFINITY Trial (NCT01578655)**

- Objective: To determine if the addition of Custirsen to cabazitaxel and prednisone improves overall survival in patients with mCRPC previously treated with docetaxel.[4]
- Patient Population: Men with mCRPC that had progressed after treatment with a docetaxelcontaining regimen. Patients were required to have a Karnofsky performance status of 70% or greater.[4]
- Treatment Regimen:
  - **Custirsen** Arm: **Custirsen** 640 mg IV on days 1, 8, and 15, with three prior loading doses, plus cabazitaxel 25 mg/m<sup>2</sup> IV every 21 days and oral prednisone 10 mg daily.
  - Control Arm: Cabazitaxel 25 mg/m² IV every 21 days and oral prednisone 10 mg daily.[4]



Primary Endpoint: Overall survival.[4]



Click to download full resolution via product page

AFFINITY trial workflow.

### **ENSPIRIT Trial (NCT01630733)**

- Objective: To assess the efficacy and safety of Custirsen in combination with docetaxel as second-line therapy for advanced or metastatic NSCLC.[11]
- Patient Population: Patients with advanced or metastatic (Stage IV) NSCLC who had progressed after one prior platinum-based chemotherapy regimen.[12]
- Treatment Regimen:
  - Custirsen Arm: Three loading doses of Custirsen 640 mg over 2 hours, 5 to 9 days before chemotherapy. Subsequently, Custirsen 640 mg was given weekly. Docetaxel was administered at 75 mg/m² on day 1 of each 21-day cycle.[5]
  - Control Arm: Docetaxel 75 mg/m² on day 1 of each 21-day cycle.
- Primary Endpoint: Overall survival.[12]





Click to download full resolution via product page

#### ENSPIRIT trial workflow.

#### Conclusion

Independent verification of the published research on **Custirsen**, based on the data from its pivotal Phase III trials, demonstrates that the addition of **Custirsen** to standard chemotherapy did not result in a statistically significant improvement in overall survival for patients with either metastatic castration-resistant prostate cancer or second-line non-small cell lung cancer. The quantitative data and experimental protocols presented in this guide provide a basis for objective comparison and further investigation into the therapeutic potential of targeting clusterin in cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Custirsen in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Custirsen (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of cabazitaxel on 2-year survival and palliation of tumour-related pain in men with metastatic castration-resistant prostate cancer treated in the TROPIC trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Phase III Trial of Pemetrexed Versus Docetaxel in Patients With Non-Small-Cell Lung Cancer Previously Treated With Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Survival of a Patient With Late-Stage Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. OncoGenex Announces Custirsen Phase 3 "ENSPIRIT" Trial Continues Following Completion of Final Futility Survival Analysis [prnewswire.com]
- 12. Potential use of custirsen to treat prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Custirsen Research: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513770#independent-verification-of-published-custirsen-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com